molecular formula C16H24N2O4 B8186049 2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid

2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid

Cat. No.: B8186049
M. Wt: 308.37 g/mol
InChI Key: VZQUGMQWPZSJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is a synthetic organic compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Backbone: The propionic acid backbone can be constructed through various organic reactions, such as alkylation or acylation.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Boc-amino-3-phenyl-propionic acid: Lacks the dimethylamino group, leading to different chemical properties and reactivity.

    2-Boc-amino-3-(4-dimethylamino-phenyl)-propionic acid: The position of the dimethylamino group on the phenyl ring is different, affecting its chemical behavior.

Uniqueness

2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is unique due to the specific positioning of the dimethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications.

Properties

IUPAC Name

3-[2-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-12(14(19)20)10-11-8-6-7-9-13(11)18(4)5/h6-9,12H,10H2,1-5H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQUGMQWPZSJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.